molecular formula C19H25NO3 B11783564 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate CAS No. 18877-91-3

3-Furanmethanol, 5-benzyl-, diisopropylcarbamate

Cat. No.: B11783564
CAS No.: 18877-91-3
M. Wt: 315.4 g/mol
InChI Key: ZYYMTCLWBZQTJY-UHFFFAOYSA-N
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Description

3-Furanmethanol, 5-benzyl-, diisopropylcarbamate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a benzyl group, and a diisopropylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-Furanmethanol, 5-benzyl-, diisopropylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-Furanmethanol: A simpler derivative without the benzyl and diisopropylcarbamate groups.

    Furfuryl Alcohol: Another furan derivative with a hydroxymethyl group.

    Benzyl Alcohol: Contains a benzyl group but lacks the furan ring and carbamate moiety.

Uniqueness: 3-Furanmethanol, 5-benzyl-, diisopropylcarbamate is unique due to the combination of its furan ring, benzyl group, and diisopropylcarbamate moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.

Properties

CAS No.

18877-91-3

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C19H25NO3/c1-14(2)20(15(3)4)19(21)23-13-17-11-18(22-12-17)10-16-8-6-5-7-9-16/h5-9,11-12,14-15H,10,13H2,1-4H3

InChI Key

ZYYMTCLWBZQTJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)OCC1=COC(=C1)CC2=CC=CC=C2

Origin of Product

United States

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